3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a chemical compound notable for its potential applications in scientific research. It has a molecular formula of and a molecular weight of approximately 415.3 g/mol. This compound is classified as an indole derivative, which is significant in medicinal chemistry due to the diverse biological activities exhibited by indole-based structures.
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide typically involves multi-step organic reactions. The key steps often include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
The structure of 3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide can be represented using various notations:
C1COC2=C(C=C(C=C2)NC(=O)CCN3C=CC4=C3C=CC(=C4)Br)OC1The compound's InChI key is VPKGSWRPVAPTAT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The molecular geometry reflects a complex arrangement conducive to various interactions with biological targets.
The compound can participate in several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
While specific mechanisms of action for 3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide are not extensively documented, compounds with similar structures often interact with various biological pathways:
Studies on related compounds suggest potential activity against cancer cell lines and neuroprotective effects, warranting further investigation into this compound's pharmacological profile.
The compound exhibits several notable physical properties:
Key chemical properties include:
3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is primarily utilized in research settings:
This compound's unique structure positions it as a valuable candidate for further exploration in drug development and biochemical studies.
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8